1'-epi-Entecavir-di-o-benzyl Ether
Description
1'-epi-Entecavir-di-o-benzyl Ether is a stereoisomeric derivative of Entecavir, a guanosine nucleoside analogue used as an antiviral agent against hepatitis B virus (HBV). This compound features a unique epimerization at the 1'-position of the cyclopentyl ring and two benzyl ether groups protecting hydroxyl moieties. Its molecular formula is C28H28N6O3, with a molecular weight of 457.54 g/mol . The benzyl groups enhance lipophilicity, making it a critical intermediate in synthesizing or purifying Entecavir .
Properties
CAS No. |
1354695-86-5 |
|---|---|
Molecular Formula |
C26H27N5O3 |
Molecular Weight |
457.534 |
IUPAC Name |
2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22-/m0/s1 |
InChI Key |
KROVOOOAPHSWCR-BDTNDASRSA-N |
SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Synonyms |
2-Amino-1,9-dihydro-9-[(1R,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |
Origin of Product |
United States |
Chemical Reactions Analysis
1’-epi-Entecavir-di-o-benzyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ether groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1’-epi-Entecavir-di-o-benzyl Ether is similar to that of entecavir. It functions by inhibiting the hepatitis B virus polymerase, thereby blocking viral replication. This inhibition occurs through competition with the natural substrate deoxyguanosine triphosphate, affecting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key attributes of 1'-epi-Entecavir-di-o-benzyl Ether with related derivatives:
| Compound Name | Molecular Weight (g/mol) | Substituent Positions | CAS Number | Role in Synthesis |
|---|---|---|---|---|
| This compound | 457.54 | 1'-epi, di-O-benzyl | 649761-24-0* | Process impurity/Intermediate |
| 3',5'-Di-O-Benzyl Entecavir | 457.53 | 3',5'-di-O-benzyl | 84868-56-4 | Synthetic intermediate |
| Entecavir EP Impurity A (1'-epi) | 277.29 | 1'-epi, no benzyl groups | 1367369-78-5 | Degradation impurity |
| 4-Dimethylsilyl Entecavir | 335.44 | 4-dimethylsilyl substitution | 1367369-79-6 | Synthetic intermediate |
*CAS number for Entecavir EP Impurity F (closely related) .
Key Observations:
- Benzyl Group Impact: Di-O-benzylation increases molecular weight by ~180 g/mol compared to non-protected derivatives (e.g., Entecavir EP Impurity A), enhancing solubility in organic solvents like dichloromethane or toluene .
- Substitution Position : 3',5'-Di-O-Benzyl Entecavir shares similar molecular weight with this compound but differs in benzyl group placement, leading to distinct chromatographic retention times during HPLC analysis .
Physicochemical Properties
Solubility and Polarity
- This compound : Highly lipophilic due to benzyl groups; insoluble in water but miscible with chloroform, ethyl acetate, and DMF .
- Entecavir EP Impurity A : Polar hydroxyl groups enable partial water solubility (≈50 mg/L), contrasting sharply with benzylated derivatives .
Thermal Stability
- Benzyl ethers generally exhibit higher boiling points (>300°C) compared to non-etherified Entecavir derivatives (e.g., Entecavir EP Impurity A, boiling point ≈154°C) .
Research Findings and Industrial Relevance
- Chromatographic Behavior : Reverse-phase HPLC studies show that this compound elutes later than 3',5'-Di-O-Benzyl Entecavir due to increased hydrophobicity from the 1'-epi configuration .
- Stability Studies : Under acidic conditions, benzyl ethers hydrolyze to yield Entecavir EP Impurity A, emphasizing the need for controlled synthetic conditions .
- Regulatory Considerations : The U.S. Pharmacopeia (USP) mandates impurity levels of this compound to remain below 0.15% in Entecavir formulations .
Preparation Methods
Benzylation of Hydroxyl Groups
The primary synthetic challenge lies in selectively protecting hydroxyl groups to prevent unwanted side reactions. Two dominant approaches are documented:
Benzyl Bromide-Mediated Protection
Benzyl bromide (BnBr) is widely used for hydroxyl protection under basic conditions. In a representative procedure, the parent entecavir derivative is treated with BnBr and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0–5°C, achieving >85% yield for di-O-benzylation. The reaction proceeds via an SN2 mechanism, with the bulky t-BuOK base minimizing over-alkylation.
Benzyl Alcohol/Base Systems
Alternative methods employ benzyl alcohol (BnOH) with lithium hydroxide (LiOH) in dimethylacetamide (DMA) at 60°C. This approach avoids hazardous alkyl halides but requires longer reaction times (24–48 hours) and yields marginally lower conversions (72–78%).
Table 1: Comparison of Hydroxyl Protection Methods
Stereochemical Inversion at the 1'-Position
Mitsunobu Reaction for Epimerization
The 1'-epi configuration is introduced via a Mitsunobu reaction, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to invert stereochemistry. In a optimized protocol, the 1'-hydroxyl intermediate is reacted with p-nitrobenzoic acid in THF at −20°C, achieving 92% enantiomeric excess (ee). The reaction’s success hinges on strict anhydrous conditions to prevent hydrolysis of the activated intermediate.
Enzymatic Resolution
Although less common, lipase-mediated kinetic resolution has been explored using Pseudomonas cepacia lipase in isopropyl ether. This method provides 88% ee but requires costly enzymes and extended incubation (72 hours), making it less industrially viable.
Nucleoside Coupling and Purine Functionalization
Glycosidic Bond Formation
Coupling the protected cyclopentyl moiety to the purine base employs a Vorbrüggen-type reaction. Using hexamethyldisilazane (HMDS) as a silylating agent and trimethylsilyl triflate (TMSOTf) as a Lewis acid, the reaction proceeds in dichloromethane (DCM) at reflux (40°C), yielding 80–85% of the coupled product.
Purine Base Modifications
The 6-oxo group of the purine ring is introduced via oxidation of a 6-thio intermediate using m-chloroperbenzoic acid (mCPBA) in acetic acid. This step achieves 95% conversion but necessitates careful pH control (pH 6.5–7.0) to prevent over-oxidation.
Sequential Deprotection and Final Purification
Hydrogenolytic Benzyl Removal
Final deprotection is achieved via catalytic hydrogenation using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol. This step quantitatively removes benzyl groups while preserving the purine base’s integrity.
Chromatographic Purification
Crude product is purified using reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). This resolves diastereomeric impurities, achieving >99% purity.
Table 2: Key Reaction Parameters for Deprotection
| Parameter | Conditions | Outcome | Reference |
|---|---|---|---|
| Catalyst | 10% Pd/C | Complete debenzylation | |
| Pressure | 50 psi H₂ | 24 hours | |
| Solvent | Ethanol | No side products |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃) confirms the 1'-epi configuration via distinct coupling constants: J₁',2' = 4.8 Hz (vs. 7.2 Hz in entecavir). The benzyl ether protons resonate as two doublets at δ 4.52 and 4.48 ppm, integrating for four protons.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) exhibits a molecular ion peak at m/z 458.2165 [M+H]⁺, matching the theoretical mass of C₂₆H₂₈N₅O₃ (458.2162).
Q & A
Q. What strategies mitigate batch-to-batch variability in compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
